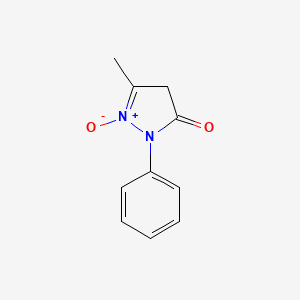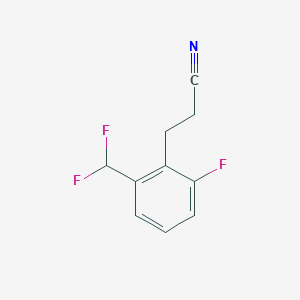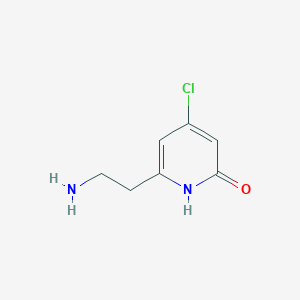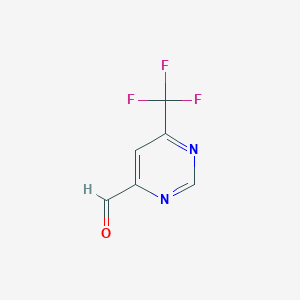
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a p-tolyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl groups into carbonyl groups, resulting in the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically reduce the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a valuable compound for investigating the biological activity of triazole-based molecules.
Medicine: In medicine, triazole derivatives are used as active pharmaceutical ingredients (APIs) in the development of drugs for treating infections and cancer. The compound’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in the formulation of coatings and adhesives. Its chemical stability and resistance to degradation make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can enhance the efficacy of certain drugs and reduce their side effects.
Vergleich Mit ähnlichen Verbindungen
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole-3,5-diol: This compound has a phenyl group instead of a p-tolyl group. The presence of the phenyl group can influence the compound’s chemical reactivity and biological activity.
1-Benzyl-1H-1,2,4-triazole-3,5-diol: The benzyl group in this compound provides different steric and electronic effects compared to the p-tolyl group, affecting its overall properties.
1-Methyl-1H-1,2,4-triazole-3,5-diol: The methyl group in this compound is smaller and less bulky than the p-tolyl group, which can impact its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the p-tolyl group enhances its stability and makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-9(14)10-8(13)11-12/h2-5H,1H3,(H2,10,11,13,14) |
InChI-Schlüssel |
QSKPQYVBBGCKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



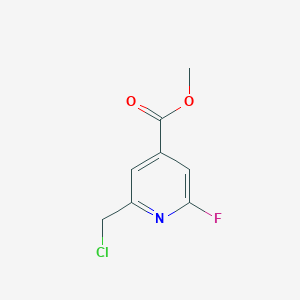

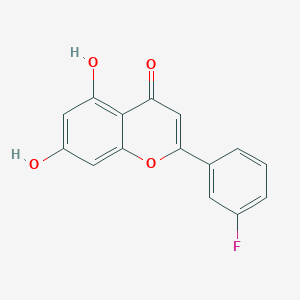
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
